molecular formula C24H25ClN4O5 B11443918 diethyl 1-{2-[benzyl(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

diethyl 1-{2-[benzyl(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B11443918
M. Wt: 484.9 g/mol
InChI Key: CBTNNDGWSHQSCU-UHFFFAOYSA-N
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Description

4,5-DIETHYL 1-{[BENZYL(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by its unique structure, which includes a benzyl group, a chloromethylphenyl group, and two ethyl groups attached to a triazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 4,5-DIETHYL 1-{[BENZYL(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multiple steps:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4,5-DIETHYL 1-{[BENZYL(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE undergoes various chemical reactions:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Mechanism of Action

The mechanism of action of 4,5-DIETHYL 1-{[BENZYL(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

Molecular Formula

C24H25ClN4O5

Molecular Weight

484.9 g/mol

IUPAC Name

diethyl 1-[2-(N-benzyl-3-chloro-4-methylanilino)-2-oxoethyl]triazole-4,5-dicarboxylate

InChI

InChI=1S/C24H25ClN4O5/c1-4-33-23(31)21-22(24(32)34-5-2)29(27-26-21)15-20(30)28(14-17-9-7-6-8-10-17)18-12-11-16(3)19(25)13-18/h6-13H,4-5,14-15H2,1-3H3

InChI Key

CBTNNDGWSHQSCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)CC(=O)N(CC2=CC=CC=C2)C3=CC(=C(C=C3)C)Cl)C(=O)OCC

Origin of Product

United States

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